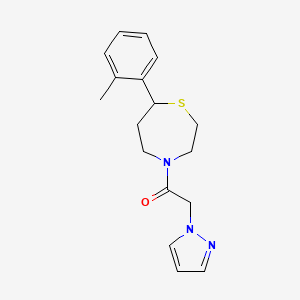

2-(1H-pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

描述

属性

IUPAC Name |

1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-pyrazol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-14-5-2-3-6-15(14)16-7-10-19(11-12-22-16)17(21)13-20-9-4-8-18-20/h2-6,8-9,16H,7,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXUBBYWMIQPMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(1H-pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrazole ring and a thiazepane moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. Pyrazole derivatives often exhibit anti-inflammatory, analgesic, and anticancer activities due to their ability to modulate signaling pathways.

Biological Activities

Research indicates that compounds containing the pyrazole and thiazepane structures have shown promising biological activities:

- Anticancer Activity : Several studies have demonstrated that pyrazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown to inhibit the proliferation of neuroblastoma cells while exhibiting minimal toxicity towards normal fibroblast cells .

- Antimicrobial Properties : Pyrazoles are also recognized for their antimicrobial activities. Research has revealed that certain derivatives can inhibit the growth of bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Table 1: Summary of Biological Activities

| Activity | Cell Lines Tested | IC50 Values | Selectivity |

|---|---|---|---|

| Anticancer | SH-SY5Y (neuroblastoma) | 85.94 µM | Selective against cancer cells |

| Antimicrobial | Various bacterial strains | Varies | Effective against resistant strains |

| Anti-inflammatory | In vitro assays | Not specified | Modulates inflammatory pathways |

Detailed Findings

A study focusing on the anticancer properties of pyrazole derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against SH-SY5Y neuroblastoma cells with an IC50 value of approximately 85.94 µM. The selectivity towards cancerous cells was notable as these compounds did not significantly affect healthy mouse fibroblast cells at similar concentrations .

Another investigation into the antimicrobial properties of pyrazole derivatives indicated that these compounds could effectively inhibit the growth of various pathogens, highlighting their potential as lead compounds in drug development .

相似化合物的比较

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several classes of heterocyclic derivatives. Key analogues include:

Key Observations :

- Heterocyclic Diversity : Unlike tetrazole derivatives (e.g., compounds 22–28), the target compound employs a 1,4-thiazepane ring, offering distinct conformational dynamics compared to rigid tetrazole or pyrimidine cores .

- Substituent Effects: The o-tolyl group in the target compound contrasts with dichlorophenoxy () or naphthyl (–7) substituents, altering steric and electronic profiles. For instance, dichlorophenoxy derivatives exhibit enhanced electrophilicity due to electron-withdrawing Cl atoms, whereas o-tolyl increases steric bulk .

Spectroscopic and Analytical Data

- IR Spectroscopy : Pyrazole N–H stretches (~3200–3320 cm⁻¹) and carbonyl signals (~1720 cm⁻¹) are consistent across analogues (e.g., –7) .

- NMR : The target compound’s ¹H-NMR would likely show signals for o-tolyl methyl (~δ 2.2 ppm), pyrazole protons (~δ 7.5–8.0 ppm), and thiazepane protons (~δ 3.0–4.0 ppm), comparable to related structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。